molecular formula C16H11BrN2 B8543762 4-(4-Bromophenyl)-2-phenylpyrimidine

4-(4-Bromophenyl)-2-phenylpyrimidine

Cat. No.: B8543762
M. Wt: 311.18 g/mol
InChI Key: FYVDVAAYIUDFCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromophenyl)-2-phenylpyrimidine is a useful research compound. Its molecular formula is C16H11BrN2 and its molecular weight is 311.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H11BrN2

Molecular Weight

311.18 g/mol

IUPAC Name

4-(4-bromophenyl)-2-phenylpyrimidine

InChI

InChI=1S/C16H11BrN2/c17-14-8-6-12(7-9-14)15-10-11-18-16(19-15)13-4-2-1-3-5-13/h1-11H

InChI Key

FYVDVAAYIUDFCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC(=N2)C3=CC=C(C=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Benzamidine hydrochloride (4.7 g, 0.03 mole) and 1-dimethylamino-3-dimethylimonio-1-(4-bromophenyl)-1-propene perchlorate are allowed to react as described above in Example 4 for the preparation of 2,4-Bis(4-bromophenyl)-pyrimidine. After work-up and recrystallization from CHCl3 :ethyl ether (1:3), 7.2 g (72%) of a white crystalline solid is obtained which melted at 107°-08° C. IR(KBr) 2925, 1597, 1562, 1540, 1427 cm-1. 1H-NMR: (CDCl3) 8.65 (d, 1H, j=5.3 Hz), 8.55-8.52 (m, 2H), 8.02 (d, 2H, j=8.3 Hz), 7.6 (d, 2H, j=8.8 Hz), 7.5-7.46 (m, 3H), 7.44 (d, 1H, j=5.3 Hz). 13C-NMR (CDCl3): 164.6, 162.5, 157.9, 137.6, 135.7, 132.1, 130.8, 128.6, 128.5, 128.2, 125.6, 114.1. MS m/e: 311 (M+).
Name
Benzamidine hydrochloride
Quantity
4.7 g
Type
reactant
Reaction Step One
[Compound]
Name
1-dimethylamino-3-dimethylimonio-1-(4-bromophenyl)-1-propene perchlorate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.